(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid
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Overview
Description
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid is a heterocyclic organic compound that contains a pyrrolidine ring substituted with an iodomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid typically involves the iodination of a pyrrolidine derivative followed by the introduction of an acetic acid group. One common method includes the reaction of pyrrolidine with iodomethane in the presence of a base to form the iodomethyl-pyrrolidine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The iodomethyl group in this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives, which may have different chemical and biological properties.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyrrolidine derivatives.
- Oxidation reactions produce oxo derivatives.
- Reduction reactions result in methyl derivatives.
Scientific Research Applications
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- (2-Bromomethyl-pyrrolidin-1-yl)-acetic acid
- (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid
- (2-Fluoromethyl-pyrrolidin-1-yl)-acetic acid
Comparison:
- Reactivity: The iodomethyl group in (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid is more reactive in nucleophilic substitution reactions compared to bromomethyl, chloromethyl, and fluoromethyl groups due to the weaker carbon-iodine bond.
- Biological Activity: The biological activity of these compounds can vary significantly depending on the nature of the halogen substituent. The iodine-containing compound may exhibit unique interactions with biological targets due to its larger atomic size and polarizability.
- Synthesis: The synthetic routes for these compounds are similar, but the choice of halogenating agent and reaction conditions may differ.
Properties
IUPAC Name |
2-[2-(iodomethyl)pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGCPHBIQZVFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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